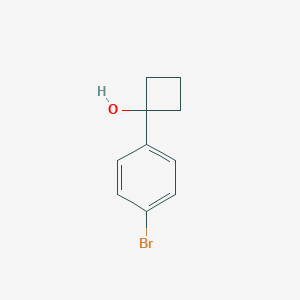
1-(4-溴苯基)环丁醇
概述
描述
“1-(4-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 19936-14-2. It has a molecular weight of 227.1 and its IUPAC name is 1-(4-bromophenyl)cyclobutanol . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromophenyl)cyclobutanol” is C10H11BrO . The InChI code is 1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)cyclobutanol” is a solid substance with a molecular weight of 227.1 . It should be stored in a dry environment at a temperature of 2-8°C .科学研究应用
化学合成和催化
1-(4-溴苯基)环丁醇及其衍生物参与了各种化学合成过程。例如,通过钯催化的环丁酮和芳基溴化物(包括4-溴苯基衍生物)的反应,通过碳-碳键裂解和形成过程,导致芳基苯并内酯的形成 (Matsuda et al., 2008)。这种化学反应对于合成用于制药和其他行业中的复杂有机分子至关重要。
此外,对包括1-(4-溴苯基)环丁醇在内的环丁醇化合物的研究已经引发了新的合成途径的发展。例如,一项研究突出了环丁醇向4-四氢萘的过渡金属自由氧化环扩张,显示了环丁醇衍生物在有机合成和制药行业中的潜力 (Natho et al., 2018)。
聚合和材料科学
1-(4-溴苯基)环丁醇衍生物也被应用于材料科学领域,特别是在聚合过程中。Bauld等人(1996年)的一项研究表明,环丁烷聚合物可以通过阳离子自由基聚合机制合成,表明了1-(4-溴苯基)环丁醇在创造具有独特性能的新型聚合物方面的潜力 (Bauld et al., 1996)。
晶体学和结构分析
对1-(4-溴苯基)环丁醇衍生物的结构和晶体学研究为分子构象和相互作用提供了见解。例如,对某些环丁醇衍生物的晶体结构的研究揭示了非经典氢键和π-π相互作用的存在,有助于我们理解分子相互作用和稳定性 (Xiang, 2009)。
安全和危害
This compound is considered hazardous. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact should be avoided, and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclobutanol | |
CAS RN |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

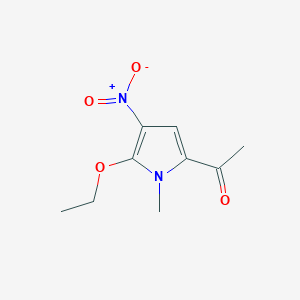
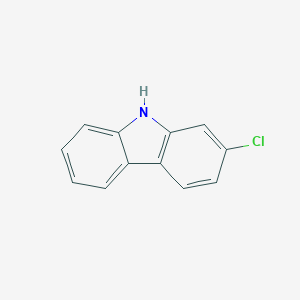
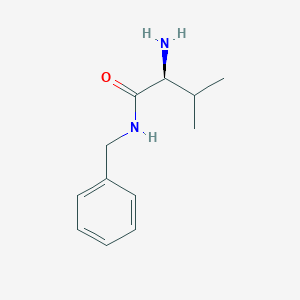
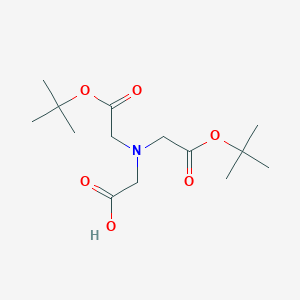
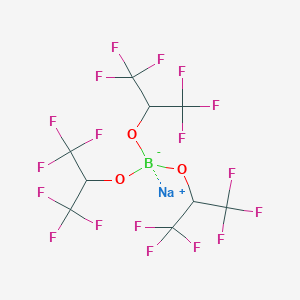
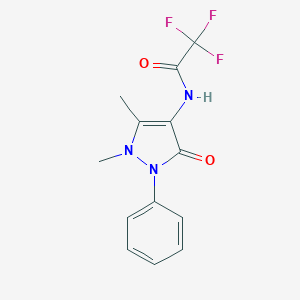

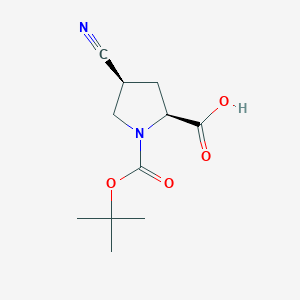
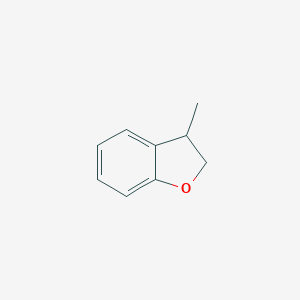
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
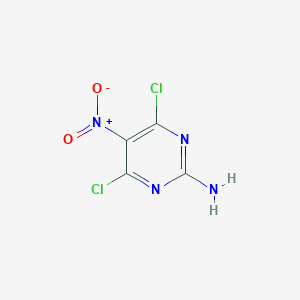
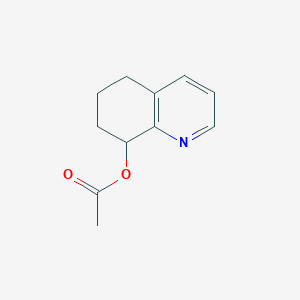
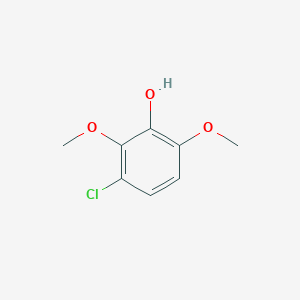
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)